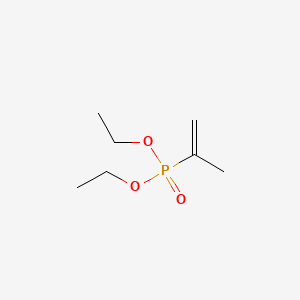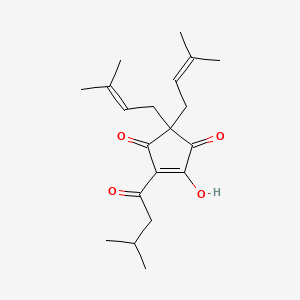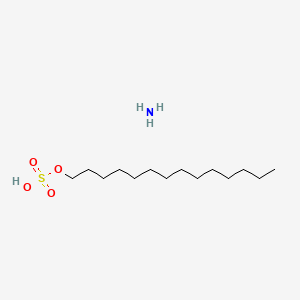![molecular formula C7H12O4S2 B1617282 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid CAS No. 98962-98-2](/img/structure/B1617282.png)
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid
Übersicht
Beschreibung
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid, also known as tiopronin, is a medication used to treat cystinuria, a genetic disorder that causes the formation of cystine stones in the kidneys, bladder, and ureters. Tiopronin is an antioxidant and a chelating agent that works by binding to cystine and preventing its precipitation in urine. Tiopronin was first introduced in the 1970s and has since been used as a treatment for cystinuria.
Wirkmechanismus
Tiopronin works by binding to cystine and preventing its precipitation in urine. Cystine is a sulfur-containing amino acid that is normally excreted in urine. In patients with cystinuria, cystine is not properly reabsorbed by the kidneys and accumulates in the urine, leading to the formation of cystine stones. Tiopronin binds to cystine and forms a soluble complex that can be excreted in urine, preventing the formation of cystine stones.
Biochemische Und Physiologische Effekte
Tiopronin has been shown to have antioxidant and chelating properties. It can scavenge free radicals and protect cells from oxidative damage. Tiopronin can also bind to heavy metals such as lead and mercury, preventing their toxic effects on the body. Tiopronin has been shown to be well-tolerated in patients with cystinuria, with few reported side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tiopronin can be easily synthesized in a laboratory setting and has been extensively studied for its therapeutic potential in treating cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases. However, 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid has limited solubility in water and may require the use of organic solvents in experiments.
Zukünftige Richtungen
Future research on 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid could focus on its potential therapeutic applications in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning. Tiopronin could also be modified to improve its solubility and bioavailability, making it a more effective treatment for cystinuria and other diseases. Further studies could also investigate the long-term safety and efficacy of 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid in treating cystinuria and other diseases.
Wissenschaftliche Forschungsanwendungen
Tiopronin has been extensively studied for its therapeutic potential in treating cystinuria. Several clinical trials have shown that 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can effectively reduce the formation of cystine stones in patients with cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning.
Eigenschaften
IUPAC Name |
2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZTYMWLMGRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCSC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343747, DTXSID701031328 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid | |
CAS RN |
98962-98-2, 20664-28-2 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)



![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)

![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)

![Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester](/img/structure/B1617221.png)